N-(3-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4/c1-4-12-10-22-18-16(17(12)29-5-2)19(27)25(20(28)24(18)3)11-15(26)23-14-8-6-7-13(21)9-14/h6-10H,4-5,11H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSXNPRAHJPGDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidin core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethoxy and ethyl groups: These groups are introduced through alkylation reactions.
Attachment of the chlorophenyl group: This is achieved via a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
N-(3-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
These reactions are typically conducted under controlled conditions to ensure the formation of desired products .
Scientific Research Applications
N-(3-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a WRN helicase inhibitor, which could be useful in cancer therapy.
Biology: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. As a WRN helicase inhibitor, it binds to the WRN protein, inhibiting its helicase activity. This inhibition can lead to the disruption of DNA repair processes, making it a potential candidate for cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives from the evidence:
Key Observations:
Core Structure Variations: The target compound’s pyrido[2,3-d]pyrimidine core differs from thieno-pyrido-pyrimidine () and quinazolinone () scaffolds. These variations influence electronic properties and binding affinities. For instance, the thieno-pyrido-pyrimidine in exhibits stronger H-bonding (IR: 3,390 cm⁻¹ for NH) due to its fused thiophene ring .
Substituent Effects: Ethoxy vs. Chlorophenyl vs. Dichlorophenyl: The 3-chlorophenyl group in the target may offer a balance between steric bulk and electron-withdrawing effects, whereas the dichlorophenyl in increases electrophilicity, enhancing receptor interactions .
Synthesis Strategies :
- Acetylation (as in ) and coupling reactions (e.g., ’s use of HATU) are common methods for introducing acetamide groups. The target compound’s synthesis likely involves similar steps, with ethoxy and ethyl substituents added via nucleophilic substitution .
Biological Activity
N-(3-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrido[2,3-d]pyrimidine core with various substituents that enhance its biological activity. The presence of the 3-chlorophenyl and 5-ethoxy groups contributes to its pharmacological properties.
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
Biological Activity Data
A summary of biological activities related to the compound is presented in the following table:
Case Studies
- Antitumor Efficacy : A study involving a related compound showed that it exhibited significant antitumor activity in human gastric carcinoma models. The results indicated that compounds from this class could be advanced into clinical trials due to their favorable pharmacokinetic profiles .
- Kinase Inhibition : Another case highlighted the synthesis of pyrido[2,3-d]pyrimidine derivatives that selectively inhibited various kinases. This selectivity is crucial for minimizing side effects while enhancing therapeutic efficacy .
Research Findings
Recent literature has focused on the synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives. Key findings include:
- Structure-Activity Relationship (SAR) : Modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold have been shown to enhance biological activity significantly. For example, ethyl substitutions at certain positions improved enzyme potency and solubility .
- Pharmacological Profiles : Compounds similar to this compound have been evaluated for their safety and efficacy in preclinical models, showing promising results that warrant further investigation.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, DMF, 80°C | 65–70 | |
| Acetamide Coupling | EDCI, HOBt, DCM, RT | 75–80 | |
| Purification | Silica gel (EtOAc/Hexane 3:7) | >95% purity |
Advanced: How can structural contradictions in NMR or MS data be resolved during characterization?
Methodological Answer:
Discrepancies in spectral data (e.g., unexpected δ values in H NMR or [M+H]+ peaks) often arise from:
- Tautomerism: The pyrido[2,3-d]pyrimidine core can exhibit keto-enol tautomerism, leading to split peaks. Use variable-temperature NMR (VT-NMR) to confirm equilibrium states .
- Impurity Identification: Compare experimental LC-MS data with theoretical isotopic patterns. For example, a chlorine isotope cluster (3:1 ratio for Cl/Cl) confirms purity .
- X-ray Crystallography: Resolve ambiguous NOE correlations by determining the crystal structure (e.g., bond angles confirming substituent positions) .
Basic: What spectroscopic techniques are essential for confirming structural integrity?
Methodological Answer:
- H/C NMR: Assign aromatic protons (δ 7.2–8.6 ppm for pyrimidine/chlorophenyl groups) and methyl/ethyl substituents (δ 1.2–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₃H₂₃ClN₄O₄ requires [M+H]+ = 454.1264) .
- FT-IR: Confirm carbonyl stretches (1650–1750 cm⁻¹ for acetamide and pyrimidine-dione) .
Advanced: How to design SAR studies for optimizing bioactivity against kinase targets?
Methodological Answer:
- Substituent Variation: Replace the 3-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate binding affinity. Test inhibitory activity against kinases (e.g., EGFR, CDK2) .
- Core Modifications: Introduce sulfur or oxygen analogs in the pyrido[2,3-d]pyrimidine ring to alter electronic properties.
- Table 2: SAR Trends
| Substituent | Bioactivity (IC₅₀, nM) | Selectivity Ratio (Kinase A/B) |
|---|---|---|
| 3-Cl-Ph | 12.5 ± 1.2 | 5.3 |
| 4-OCH₃-Ph | 45.7 ± 3.1 | 1.8 |
| 2-F-Ph | 8.9 ± 0.9 | 8.7 |
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Use crystal structures of target proteins (PDB: 4HXJ for EGFR) to simulate ligand-receptor interactions. Focus on hydrogen bonding with the pyrimidine-dione and hydrophobic contacts with the chlorophenyl group .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Analyze RMSD/RMSF to identify flexible binding pockets .
Basic: How to address low yields in the final coupling step?
Methodological Answer:
Low yields (<50%) may result from:
- Steric Hindrance: Use bulkier coupling agents (e.g., DCC instead of EDCI) .
- Side Reactions: Add molecular sieves to absorb water and prevent hydrolysis of the activated ester intermediate .
Advanced: How to resolve contradictions in reported biological activity across studies?
Methodological Answer:
Variability in IC₅₀ values (e.g., 10 nM vs. 100 nM) may stem from:
- Assay Conditions: Standardize ATP concentrations (1 mM vs. 0.1 mM) in kinase assays .
- Cell Line Differences: Use isogenic cell lines to control for genetic background effects .
Basic: What are the stability profiles under varying pH and temperature?
Methodological Answer:
- pH Stability: Degrades rapidly at pH < 3 (acidic cleavage of acetamide bond). Store in neutral buffers (pH 6–8) .
- Thermal Stability: Decomposes above 150°C (DSC analysis). Store at -20°C in anhydrous DMSO .
Advanced: How to investigate regioselectivity in electrophilic substitution reactions?
Methodological Answer:
- DFT Calculations (Gaussian): Compare activation energies for substitution at C-5 vs. C-6 positions of the pyrido[2,3-d]pyrimidine ring .
- Isotopic Labeling: Use C-labeled ethyl groups to track reaction pathways via H-C HSQC .
Basic: What green chemistry approaches reduce waste in synthesis?
Methodological Answer:
- Solvent Replacement: Use cyclopentyl methyl ether (CPME) instead of DCM for amide coupling (higher biodegradability) .
- Catalytic Recycling: Immobilize Pd catalysts on silica for reductive cyclization steps (5 cycles without activity loss) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
